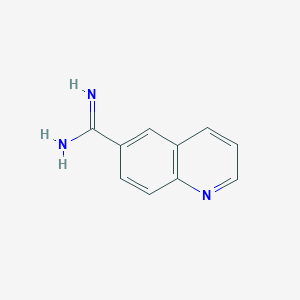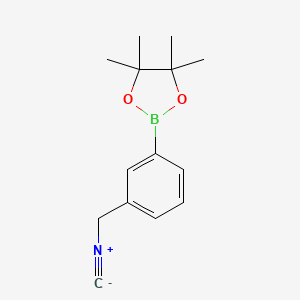![molecular formula C10H13ClF3NO2 B13615838 2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride](/img/structure/B13615838.png)
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride is an organic compound that features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzaldehyde: A precursor in the synthesis of the target compound.
2-Amino-1-phenylethanol: Lacks the trifluoroethoxy group, resulting in different chemical properties and applications.
1-(4-Trifluoromethylphenyl)ethanol: Contains a trifluoromethyl group instead of a trifluoroethoxy group, leading to variations in reactivity and biological activity.
Uniqueness
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C10H13ClF3NO2 |
|---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)6-16-8-3-1-7(2-4-8)9(15)5-14;/h1-4,9,15H,5-6,14H2;1H |
InChI Key |
XWAMGXRKRULZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OCC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
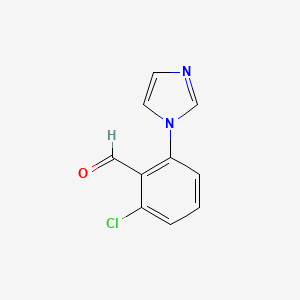
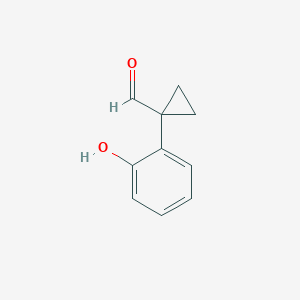



![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)
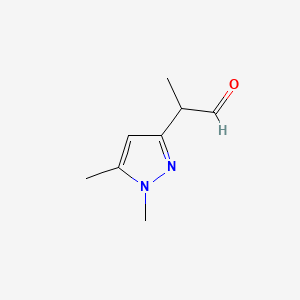
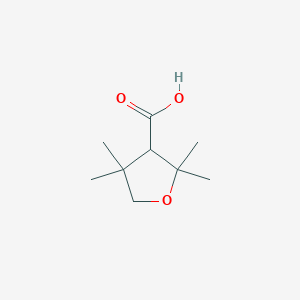
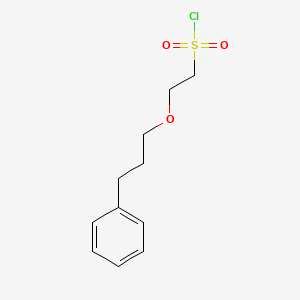
![2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13615823.png)
